molecular formula C19H15NO4S2 B15198352 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid CAS No. 1103516-44-4

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid

Cat. No.: B15198352
CAS No.: 1103516-44-4
M. Wt: 385.5 g/mol
InChI Key: KDHQPBOMSXIRRL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a phenylmethoxy-substituted benzylidene group at position 5 and a thioxo group at position 2. Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHQPBOMSXIRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386362
Record name AC1MET8B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103516-44-4
Record name AC1MET8B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid typically involves the condensation of 4-(phenylmethoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents on the arylidene group and modifications to the thiazolidinone core.

Compound Name Key Substituents Core Modifications Evidence ID
Target Compound 4-(Phenylmethoxy)phenyl None -
[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Pyridinylmethylene Pyridine ring
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 4-Chlorophenyl, dichlorothiazolyl hydrazinylidene Hydrazinylidene group
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-Benzyloxy-3-methoxyphenyl Methoxy and benzyloxy groups
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid 3-(Trifluoromethyl)benzyl, benzoic acid Trifluoromethyl and carboxyl
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-...}acetic acid Fluorobenzyloxy, pyrazole Fluorine and heterocyclic appendage

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance metabolic stability but reduce solubility.
  • Heterocyclic Appendages (e.g., pyridine in , pyrazole in ): Influence binding interactions and selectivity.
  • Polar Substituents (e.g., methoxy in ): Improve solubility but may lower lipophilicity.

Key Observations :

  • Higher Yields (e.g., 73% in ): Achieved with optimized stoichiometry and polar protic solvents.
  • Microwave or Short Reflux (e.g., 30 min in ): Reduces reaction time but requires precise temperature control.

Physicochemical Properties

Physical properties vary significantly based on substituents.

Compound Name Melting Point (°C) Molecular Formula pKa Solubility Trends Evidence ID
Target Compound Not reported C₁₉H₁₅NO₄S₂ ~3.5* Moderate in polar solvents -
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Not reported C₁₅H₁₅NO₃S₂ 3.37 Low (high lipophilicity)
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid Not reported C₁₉H₁₂F₃NO₃S₂ ~2.8* High (carboxyl group)

Key Observations :

  • Lower pKa in carboxyl-containing analogs (e.g., ): Enhances ionization at physiological pH.
  • Higher Melting Points (e.g., 277–280°C in ): Correlate with crystallinity and stability.

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